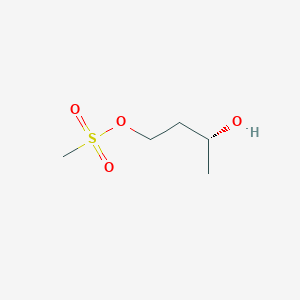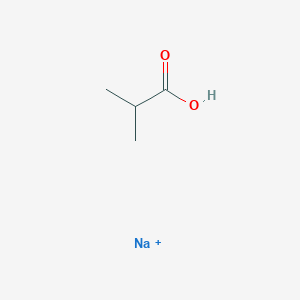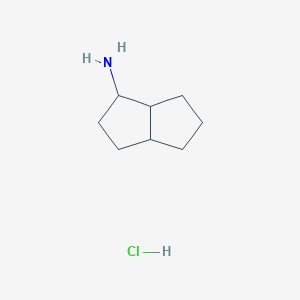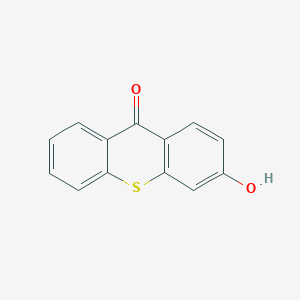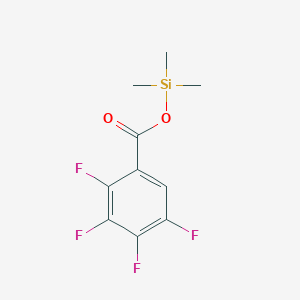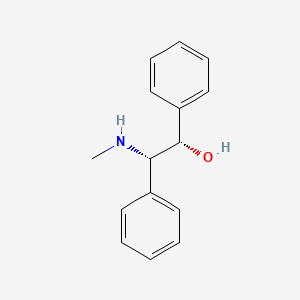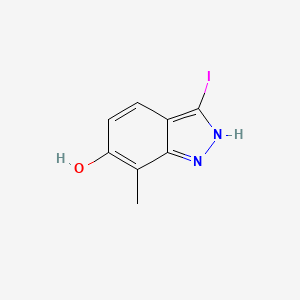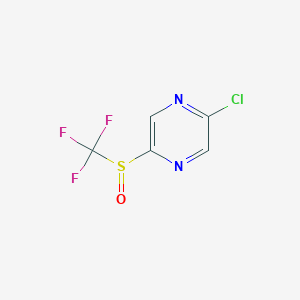
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine is an organic compound with the molecular formula C5H2ClF3N2OS. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfinyl group attached to a pyrazine ring. It is a clear, colorless liquid with a unique set of chemical properties that make it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine typically involves the reaction of 2-chloropyrazine with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfinyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrazines with various functional groups.
Oxidation and Reduction: Products include sulfone and sulfide derivatives.
Coupling Reactions: Products include complex organic molecules with extended conjugation or additional functional groups.
科学的研究の応用
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its ability to penetrate biological membranes, while the sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrazine: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical properties and reactivity.
Uniqueness
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it more versatile in synthetic applications and more effective in biochemical studies compared to its analogs .
特性
分子式 |
C5H2ClF3N2OS |
|---|---|
分子量 |
230.60 g/mol |
IUPAC名 |
2-chloro-5-(trifluoromethylsulfinyl)pyrazine |
InChI |
InChI=1S/C5H2ClF3N2OS/c6-3-1-11-4(2-10-3)13(12)5(7,8)9/h1-2H |
InChIキー |
SPLGTWXOTBUKEE-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=N1)Cl)S(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


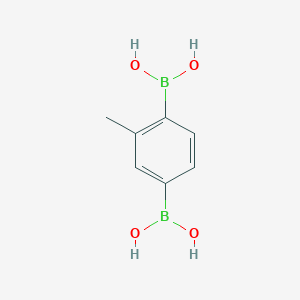
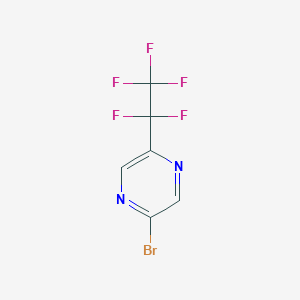
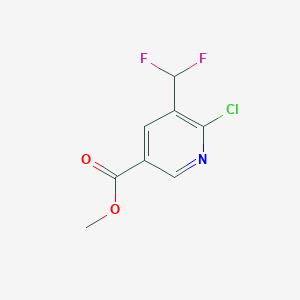
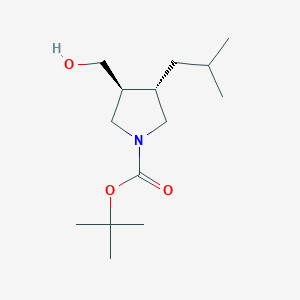
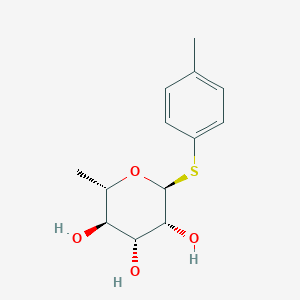
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)
